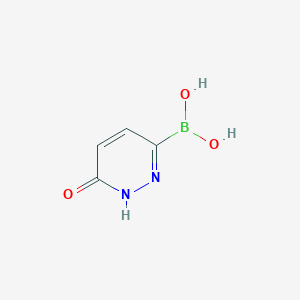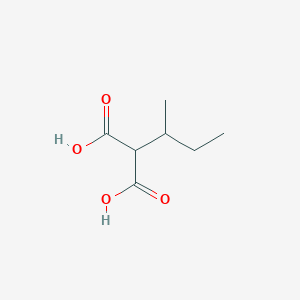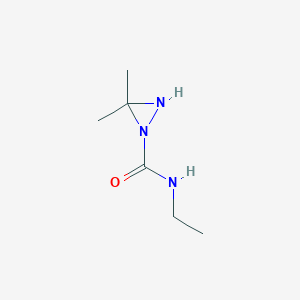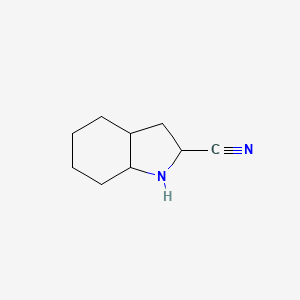
Methyl 5-hydroxyisoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-hydroxyisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxyisoxazole-3-carboxylate typically involves the condensation of β-keto esters with hydroxylamine in the presence of an alkali. This method, which dates back to the early 20th century, remains one of the most commonly used approaches due to its simplicity and efficiency . The reaction proceeds as follows:
Condensation Reaction: β-keto ester reacts with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form the isoxazole ring.
Esterification: The resulting product is then esterified using methanol and an acid catalyst (e.g., sulfuric acid) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance reaction efficiency and yield. The use of metal-free catalysts and green chemistry principles is also gaining traction to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-hydroxyisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups (e.g., halogens) using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: 5-oxo-isoxazole-3-carboxylate.
Reduction: 5-hydroxyisoxazole-3-methanol.
Substitution: 5-chloroisoxazole-3-carboxylate
Applications De Recherche Scientifique
Methyl 5-hydroxyisoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of methyl 5-hydroxyisoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and carboxylate groups enable it to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .
Comparaison Avec Des Composés Similaires
Isoxazole: The parent compound with a similar five-membered ring structure.
5-methylisoxazole-3-carboxylate: A derivative with a methyl group at the 5-position.
5-chloroisoxazole-3-carboxylate: A derivative with a chlorine atom at the 5-position.
Uniqueness: Methyl 5-hydroxyisoxazole-3-carboxylate stands out due to its hydroxyl group at the 5-position, which imparts unique chemical reactivity and biological activity. This functional group allows for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound in various research applications .
Propriétés
IUPAC Name |
methyl 5-oxo-2H-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c1-9-5(8)3-2-4(7)10-6-3/h2,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEXRLOUCKPOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)ON1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15072426.png)
![(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B15072436.png)
![7-Methoxy-1H-imidazo[4,5-C]pyridine](/img/structure/B15072441.png)
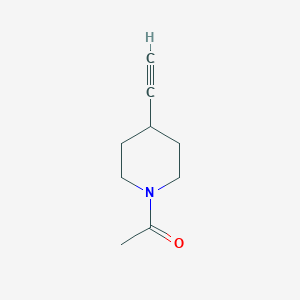
![(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine](/img/structure/B15072463.png)
![Spiro[4.5]dec-9-EN-7-one](/img/structure/B15072465.png)
![Pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B15072466.png)
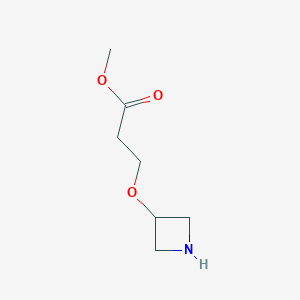
![Furo[3,2-b]pyridin-3-ol](/img/structure/B15072486.png)
